molecular formula C17H15NO B11862288 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde CAS No. 137206-91-8

1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde

Cat. No.: B11862288
CAS No.: 137206-91-8
M. Wt: 249.31 g/mol
InChI Key: NVKHTCYIZXFUOE-UHFFFAOYSA-N
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Description

1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methyl group at the 1-position, a p-tolyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction followed by electrophilic cyclization. In this method, the starting materials are typically an aryl halide and an alkyne, which undergo coupling in the presence of a palladium catalyst and a base. The resulting product is then cyclized to form the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophiles such as bromine (Br₂) in acetic acid.

Major Products

    Oxidation: 1-Methyl-2-(p-tolyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-Methyl-2-(p-tolyl)-1H-indole-3-methanol.

    Substitution: 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole.

Scientific Research Applications

1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole ring and functional groups. The exact pathways involved can vary, but common interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-Methyl-2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a 2,5-dimethylphenyl group.

Uniqueness

1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group at the 1-position and the aldehyde group at the 3-position also contribute to its distinct properties, making it a valuable compound for various applications .

Properties

CAS No.

137206-91-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3

InChI Key

NVKHTCYIZXFUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)C=O

Origin of Product

United States

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